molecular formula C7H2ClF6N B13019001 3-Chloro-2,5-bis(trifluoromethyl)pyridine

3-Chloro-2,5-bis(trifluoromethyl)pyridine

Cat. No.: B13019001
M. Wt: 249.54 g/mol
InChI Key: RXIDMPWPFKWGRZ-UHFFFAOYSA-N
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Description

3-Chloro-2,5-bis(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a pyridine ring. The unique combination of these substituents imparts distinctive chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,5-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups and a chlorine atom onto a pyridine ring. One common method involves the direct chlorination and fluorination of a suitable pyridine precursor. For example, the compound can be synthesized by reacting 2,5-dichloropyridine with trifluoromethylating agents under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yields and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in the desired form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce complex organic molecules with multiple functional groups .

Scientific Research Applications

3-Chloro-2,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups and a chlorine atom can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,5-bis(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity compared to similar compounds with fewer trifluoromethyl groups. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .

Properties

Molecular Formula

C7H2ClF6N

Molecular Weight

249.54 g/mol

IUPAC Name

3-chloro-2,5-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2ClF6N/c8-4-1-3(6(9,10)11)2-15-5(4)7(12,13)14/h1-2H

InChI Key

RXIDMPWPFKWGRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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